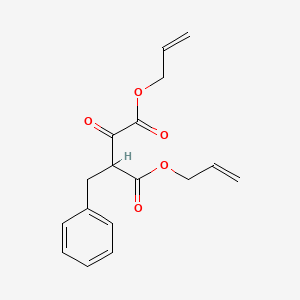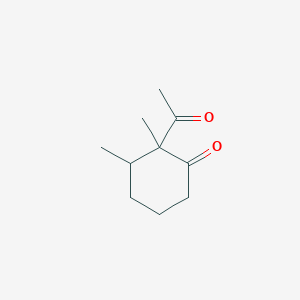![molecular formula C11H21NO4 B14296843 10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane CAS No. 115435-94-4](/img/structure/B14296843.png)
10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane is a complex organic compound featuring an oxirane (epoxide) group and a trioxa-azacyclododecane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane typically involves the reaction of an epoxide with a suitable amine precursor. One common method includes the reaction of epichlorohydrin with 1,4,7-trioxa-10-azacyclododecane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential use as a drug delivery agent or as a therapeutic compound due to its ability to interact with biological molecules.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane involves its interaction with molecular targets such as enzymes and receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Glycidyl methacrylate: Another epoxide-containing compound used in polymer production and as a reagent in organic synthesis.
Oxiranyl boronic acid MIDA ester: Used in Suzuki cross-coupling reactions and other organic transformations.
Uniqueness
10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane is unique due to its combination of an epoxide group with a trioxa-azacyclododecane ring.
Properties
CAS No. |
115435-94-4 |
|---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
10-(oxiran-2-ylmethyl)-1,4,7-trioxa-10-azacyclododecane |
InChI |
InChI=1S/C11H21NO4/c1-3-13-5-7-15-8-6-14-4-2-12(1)9-11-10-16-11/h11H,1-10H2 |
InChI Key |
RAVPLBNIVJCVML-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCN1CC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


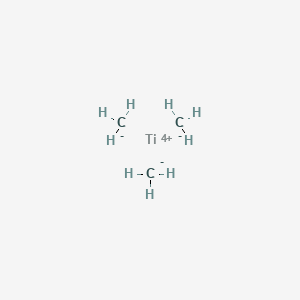
![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
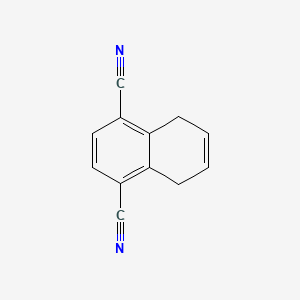

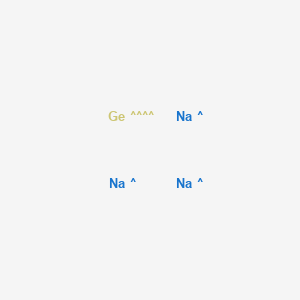
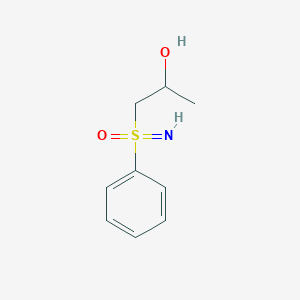
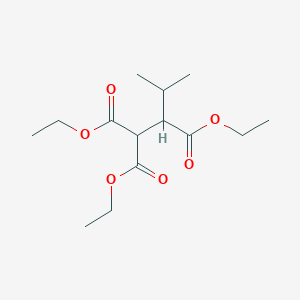
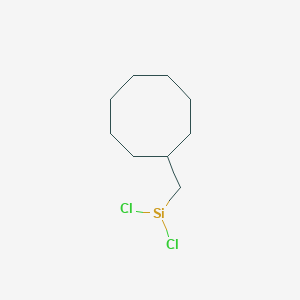
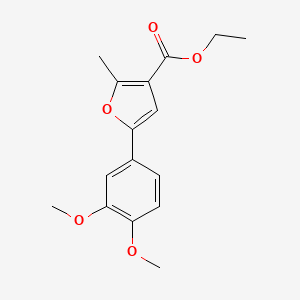
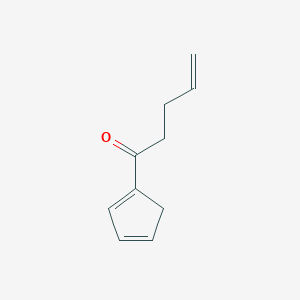
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
![5-[2-(Iodomethyl)phenyl]oxolan-2-one](/img/structure/B14296850.png)
